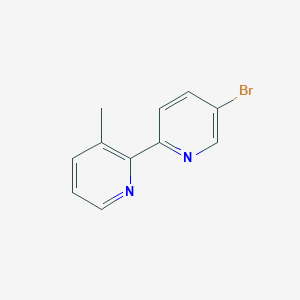

5'-Bromo-3-methyl-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-3-2-6-13-11(8)10-5-4-9(12)7-14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBYDNBCRHSMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299144 | |

| Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159281-27-2 | |

| Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159281-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methyl 2,2 Bipyridine and Its Precursors

Strategies for the Preparation of Methyl-Substituted 2,2'-Bipyridines

The formation of the carbon-carbon bond between the two pyridine (B92270) rings is a critical step in the synthesis of 2,2'-bipyridines. Several metal-catalyzed cross-coupling reactions have proven effective for this transformation, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The Negishi cross-coupling reaction is a highly efficient method for the synthesis of methyl-substituted 2,2'-bipyridines, including 5-Methyl-2,2'-bipyridine. orgsyn.orgorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. orgsyn.org The versatility and functional group tolerance of the Negishi coupling make it a valuable tool in the synthesis of complex bipyridine ligands. orgsyn.orgorgsyn.org

A common strategy for the synthesis of 5-Methyl-2,2'-bipyridine via Negishi coupling involves the reaction of a pyridylzinc reagent with a pyridyl triflate or halide. orgsyn.org The pyridylzinc reagent is typically prepared in situ from the corresponding bromopyridine through transmetalation with an organolithium reagent followed by the addition of a zinc salt. The subsequent coupling with a suitable pyridyl electrophile in the presence of a palladium catalyst affords the desired 2,2'-bipyridine (B1663995). orgsyn.org

For instance, a high-yield synthesis of 5-Methyl-2,2'-bipyridine has been reported using a Negishi cross-coupling strategy. orgsyn.org This method demonstrates the efficiency of palladium-catalyzed coupling between a pyridyl zinc reagent and a pyridyl triflate. orgsyn.org The reaction proceeds under mild conditions and provides the product in excellent yields. orgsyn.org

The following table summarizes a typical Negishi cross-coupling reaction for the synthesis of 5-Methyl-2,2'-bipyridine:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 2-Pyridylzinc bromide | 5-Methyl-2-pyridyl triflate | Pd(PPh₃)₄ | THF | 94% orgsyn.org |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that has been successfully employed for the synthesis of various methyl-substituted 2,2'-bipyridines. acs.orgacs.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. mdpi.com Stille coupling is known for its tolerance of a wide range of functional groups and its effectiveness in constructing carbon-carbon bonds between sp²-hybridized carbon atoms. harvard.edu

In the context of methylated bipyridine synthesis, the Stille coupling typically involves the reaction of a bromopicoline with a corresponding tributylstannyl-picoline in the presence of a palladium catalyst. acs.org This approach allows for the modular synthesis of various mono- and dimethyl-substituted 2,2'-bipyridines in high yields and on a multigram scale. acs.orgacs.org

A study by Heller and Schubert demonstrated the utility of Stille-type cross-coupling procedures for preparing a variety of functionalized 2,2'-bipyridines. acs.orgresearchgate.net The reaction conditions generally involve refluxing the reactants in a suitable solvent, such as toluene, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). acs.org

The table below provides an example of a Stille coupling reaction for the synthesis of a dimethyl-substituted 2,2'-bipyridine:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 2-Bromo-4-methylpyridine | 2-(Tributylstannyl)-5-methylpyridine | Pd(PPh₃)₄ | Toluene | 87% acs.org |

While the Stille coupling is a highly effective method, a significant drawback is the toxicity of the organotin reagents and byproducts. mdpi.com

Besides Negishi and Stille couplings, other metal-catalyzed reactions are also utilized for the synthesis of methyl-substituted 2,2'-bipyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a widely used method for C-C bond formation. researchgate.netasianpubs.org It offers the advantages of mild reaction conditions, commercial availability of many boronic acids, and the generation of non-toxic byproducts. mdpi.com For the synthesis of methyl-substituted bipyridines, a bromomethylpyridine can be coupled with a pyridineboronic acid in the presence of a palladium catalyst and a base. mdpi.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made it a more viable method for bipyridine synthesis. mdpi.com This reaction is particularly useful for synthesizing symmetrically substituted bipyridines. preprints.org The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org

Homocoupling Reactions: Various palladium-catalyzed homocoupling reactions of bromopyridines can also be employed to synthesize symmetrical dimethyl-2,2'-bipyridines. nova.edu These reactions often utilize a reducing agent in the presence of a palladium catalyst to facilitate the coupling of two molecules of the starting bromopyridine. nih.gov

The following table summarizes examples of these alternative coupling reactions:

| Reaction | Reactant(s) | Catalyst/Mediator | Key Features |

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine and Arylboronic acid | Pd(PPh₃)₄ | Mild conditions, non-toxic byproducts mdpi.com |

| Ullmann Reaction | 2-Bromopyridine | Copper | Synthesis of symmetrical bipyridines organic-chemistry.org |

| Homocoupling | 2-Bromo-5-methylpyridine | Pd(OAc)₂ / Piperazine | Efficient for symmetrical bipyridines nova.edunih.gov |

Bromination Reactions for the Introduction of Bromo-Substituents

Once the methyl-substituted 2,2'-bipyridine core is assembled, the next step towards 5'-Bromo-3-methyl-2,2'-bipyridine is the introduction of the bromine atom. This is typically achieved through electrophilic or radical bromination reactions.

Radical bromination is a common method for introducing a bromine atom onto an alkyl side chain of an aromatic ring. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic example of this type of transformation. organic-chemistry.org The reaction proceeds via a free radical chain mechanism. youtube.com

In the context of synthesizing bromomethyl-2,2'-bipyridines, the methyl group on the bipyridine ring can be selectively brominated using NBS and a radical initiator. acs.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or with photochemical initiation. organic-chemistry.org The low concentration of bromine generated in situ from NBS favors radical substitution at the allylic or benzylic position over electrophilic addition to a double bond. youtube.com

A study on the efficient synthesis of bromo- and chloromethyl-2,2'-bipyridines reported the high-yield conversion of methyl-2,2'-bipyridines to their corresponding bromomethyl derivatives using NBS and AIBN. acs.org

The following table outlines a typical radical bromination reaction:

| Substrate | Reagent | Initiator | Solvent | Product | Yield |

| 5-Methyl-2,2'-bipyridine | NBS | AIBN | CCl₄ | 5-(Bromomethyl)-2,2'-bipyridine | High acs.org |

It's important to note that manganese-catalyzed C(sp³)–H bromination using NBS has also been developed for unactivated aliphatic C-H bonds, offering an alternative approach. nih.govbeilstein-journals.org

An alternative to direct radical bromination is the conversion of a hydroxymethyl-substituted bipyridine to the corresponding bromomethyl derivative. This transformation can be effectively achieved using phosphorus tribromide (PBr₃). wikipedia.org This method is particularly useful when the starting material is a hydroxymethyl-substituted bipyridine, which can be prepared through various synthetic routes.

The reaction of an alcohol with phosphorus tribromide is a classic method for preparing alkyl bromides. wikipedia.org The mechanism involves the formation of a phosphorous ester, which acts as a good leaving group, followed by an Sₙ2 substitution by the bromide ion. wikipedia.org This method generally works well for primary and secondary alcohols.

In the synthesis of bromomethyl-2,2'-bipyridines, the hydroxymethyl group can be readily converted to a bromomethyl group by treatment with PBr₃. acs.org

The table below summarizes this conversion:

| Substrate | Reagent | Product |

| 5-(Hydroxymethyl)-2,2'-bipyridine | PBr₃ | 5-(Bromomethyl)-2,2'-bipyridine acs.org |

Direct Bromination Approaches

Direct bromination of the pre-formed 3-methyl-2,2'-bipyridine core represents a straightforward approach to obtaining 5'-Bromo-3-methyl-2,2'-bipyridine. This method relies on the regioselective introduction of a bromine atom onto the bipyridine framework. The methyl group at the 3-position is an ortho,para-directing group, which can influence the position of subsequent electrophilic substitution. However, the nitrogen atoms in the pyridine rings are deactivating, making the rings less susceptible to electrophilic attack than benzene.

Common brominating agents used for such transformations include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of reagent and reaction conditions is crucial to control the selectivity and minimize the formation of poly-brominated byproducts. Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, may be employed in conjunction with NBS for benzylic bromination, but for aromatic bromination, polar solvents and sometimes acidic conditions are preferred.

| Brominating Agent | Typical Conditions | Potential Outcomes |

| N-bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature to mild heating | Monobromination favored, potential for multiple isomers |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can lead to di- or polybromination if not carefully controlled |

It is important to note that direct bromination of 3-methyl-2,2'-bipyridine can potentially yield a mixture of isomers, including bromination on the methyl-substituted ring. Careful optimization of reaction parameters and purification of the product mixture are therefore essential.

Stepwise Functionalization Pathways for the Synthesis of 5'-Bromo-3-methyl-2,2'-bipyridine

Stepwise functionalization offers greater control over the final structure of the target molecule by building the bipyridine from two pre-functionalized pyridine rings. This approach typically involves a cross-coupling reaction, such as a Stille or Negishi coupling, which are powerful methods for forming carbon-carbon bonds between aromatic rings. nih.govmdpi.com

One plausible stepwise route would involve the coupling of a 3-methyl-2-halopyridine with a 5-bromo-2-organometallic pyridine derivative. For instance, a Stille coupling could utilize a 5-bromo-2-(trimethylstannyl)pyridine and a 3-methyl-2-bromopyridine in the presence of a palladium catalyst. nih.gov

Example of a Stepwise Pathway (Stille Coupling):

Preparation of Precursors:

Synthesis of 3-methyl-2-bromopyridine.

Synthesis of 5-bromo-2-(trimethylstannyl)pyridine from 2,5-dibromopyridine.

Cross-Coupling Reaction:

Reaction of the two precursors in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an appropriate solvent like toluene or DMF.

Another effective method is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This could involve the coupling of a 2-bromo-3-methylpyridine with a 5-bromo-2-(chlorozinc)pyridine. The high functional group tolerance and high yields often associated with these cross-coupling reactions make them attractive for the synthesis of complex bipyridines. orgsyn.org

| Coupling Reaction | Key Precursors | Catalyst | Typical Yields |

| Stille Coupling | Organotin and organohalide pyridines | Palladium complexes (e.g., Pd(PPh₃)₄) | Good to excellent |

| Negishi Coupling | Organozinc and organohalide pyridines | Nickel or Palladium complexes | High |

Scalability and Efficiency Considerations in Synthetic Protocols

The scalability and efficiency of a synthetic route are critical for the practical application of 5'-Bromo-3-methyl-2,2'-bipyridine, particularly for its use in materials science or as a ligand in catalysis where larger quantities may be required.

Coordination Chemistry of 5 Bromo 3 Methyl 2,2 Bipyridine As a Ligand

Ligand Design Principles and Coordination Modes of Bipyridine Derivatives

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. As a bidentate chelating ligand, 2,2'-bipyridine coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelate effect contributes significantly to the thermodynamic stability of the resulting complexes. The aromatic nature of the pyridine (B92270) rings allows for the delocalization of electron density, a feature that influences the electronic and photophysical properties of their metal complexes. wikipedia.org

The versatility of bipyridine ligands stems from the ease with which substituents can be introduced onto the pyridine rings. These modifications allow for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the geometry, stability, and reactivity of the metal complexes. For instance, electron-donating groups can increase the electron density on the nitrogen atoms, enhancing the ligand's sigma-donating ability and potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can lower the energy of the ligand's π* orbitals, which is crucial for applications involving metal-to-ligand charge transfer (MLCT) transitions. rsc.org Steric bulk introduced by substituents can influence the coordination geometry, enforce specific stereochemistries, and protect the metal center from unwanted interactions. rsc.orgresearchgate.net

5'-Bromo-3-methyl-2,2'-bipyridine is an example of an asymmetrically substituted bipyridine. The methyl group at the 3-position is an electron-donating group, while the bromo group at the 5'-position is an electron-withdrawing group. This electronic asymmetry, combined with the specific placement of the substituents, can lead to unique coordination behavior and complex properties compared to symmetrically substituted or unsubstituted bipyridine. The nitrogen atoms of the two pyridine rings are not electronically equivalent, which can influence bond lengths and strengths within the coordination sphere.

The primary coordination mode for 2,2'-bipyridine and its derivatives, including 5'-Bromo-3-methyl-2,2'-bipyridine, is as a bidentate N,N'-chelating ligand. In some instances, particularly in the formation of polynuclear or supramolecular structures, bipyridine can act as a bridging ligand, although this is less common for simple 2,2'-bipyridine itself. The planarity of the bipyridine system is another key feature, facilitating π-stacking interactions which can be instrumental in the formation of supramolecular assemblies. wikipedia.org

Complexation with Transition Metal Ions

5'-Bromo-3-methyl-2,2'-bipyridine, like other bipyridine derivatives, readily forms chelate complexes with a wide range of d-block transition metals. The two nitrogen atoms of the ligand coordinate to the metal center, forming stable five-membered rings. The nature of the resulting complex, including its geometry and stability, is dependent on the metal ion, its oxidation state, and the coordination number.

Iron(II): Fe(II) typically forms octahedral complexes with three bipyridine ligands, resulting in the [Fe(bpy)₃]²⁺ cation. wikipedia.org These complexes are known for their intense red color, arising from a metal-to-ligand charge transfer (MLCT) band. The synthesis usually involves the reaction of an Fe(II) salt with three equivalents of the bipyridine ligand in a suitable solvent. wikipedia.orglasalle.edu It is expected that 5'-Bromo-3-methyl-2,2'-bipyridine would form analogous [Fe(5'-bromo-3-methyl-2,2'-bipyridine)₃]²⁺ complexes. A complex of Fe(II) with a pentadentate ligand incorporating a bipyridine unit has also been synthesized and characterized. nih.gov

Iridium(III): Iridium(III) forms a variety of stable, often luminescent, octahedral complexes with bipyridine ligands. nih.govmdpi.comrsc.org Complexes of the type [Ir(N^C)₂(N^N)]⁺, where N^C is a cyclometalating ligand and N^N is a bipyridine, are common. nih.govrsc.org The synthesis of such complexes often involves the reaction of a dimeric iridium precursor, such as [Ir₂(ppy)₄Cl₂] (where ppy is 2-phenylpyridine), with the bipyridine ligand. mdpi.com The electronic properties of these complexes can be tuned by substituents on the bipyridine ligand. researchgate.net Stable monodentate bipyridine complexes of iridium(III) have also been synthesized, serving as models for reactive intermediates. acs.org

Ruthenium(II): Ruthenium(II) complexes with bipyridine ligands, particularly [Ru(bpy)₃]²⁺, are among the most studied in coordination chemistry due to their rich photophysical and electrochemical properties. wikipedia.org Synthesis typically involves the reaction of RuCl₃ with the bipyridine ligand in the presence of a reducing agent. lasalle.eduwikipedia.org The introduction of substituents on the bipyridine ring significantly affects the properties of the resulting complexes. mdpi.commdpi.com For example, ruthenium(II)-arene complexes with a 2,2'-bipyridine ligand have been prepared and evaluated for biological applications. nih.gov The formation of [Ru(5'-bromo-3-methyl-2,2'-bipyridine)₃]²⁺ and related mixed-ligand complexes is highly probable.

Palladium(II): Pd(II), with a d⁸ electron configuration, typically forms square-planar complexes. With bidentate ligands like bipyridines, complexes of the type [Pd(bpy)X₂] or [Pd(bpy)₂]²⁺ are common. nih.govresearchgate.netrsc.org The synthesis of these complexes can be achieved by reacting a Pd(II) salt, such as PdCl₂ or Pd(NO₃)₂, with the bipyridine ligand. researchgate.netnih.gov The substituents on the pyridine rings have been shown to influence the catalytic activity of these palladium complexes. nih.gov

Copper(I): Cu(I) ions, with a d¹⁰ electron configuration, often form tetrahedral complexes. Heteroleptic complexes of the type [Cu(P^P)(N^N)]⁺, where P^P is a bisphosphine ligand and N^N is a bipyridine, are known for their emissive properties. rsc.org The steric and electronic properties of the bipyridine ligand, influenced by substituents, play a crucial role in the photophysical properties of these copper(I) complexes. rsc.org

Nickel(II): Ni(II), a d⁸ ion, can form complexes with various geometries, including octahedral and square-planar. With bipyridine ligands, it can form tris-chelated octahedral complexes, [Ni(bpy)₃]²⁺, or bis-chelated complexes which may adopt a square-planar or distorted octahedral geometry depending on the other ligands present. researchgate.netresearchgate.netijcce.ac.ir For example, a binuclear Ni(II) complex containing 6-methyl-2,2'-bipyridine (B1582009) and chloride ligands, [{NiCl(6-mbipy)}₂(μ-Cl)₂], has been synthesized and characterized as having a five-coordinate, square-pyramidal geometry at each nickel center. ijcce.ac.ir

Molybdenum(0): Mo(0) can form complexes with bipyridine ligands, often in a low oxidation state stabilized by carbonyl (CO) ligands. A common example is [Mo(CO)₄(bpy)], which is synthesized from Mo(CO)₆. wikipedia.orgnih.gov Further substitution of CO ligands can lead to complexes like [Mo(CO)₂(bpy)₂]. nih.gov The electronic properties of these complexes are of interest for applications in photochemistry and catalysis. acs.org

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Example Complex Type with Bipyridine Ligands |

|---|---|---|---|

| Fe(II) | +2 | Octahedral | [Fe(bpy)₃]²⁺ |

| Ir(III) | +3 | Octahedral | [Ir(N^C)₂(bpy)]⁺ |

| Ru(II) | +2 | Octahedral | [Ru(bpy)₃]²⁺ |

| Pd(II) | +2 | Square-Planar | [Pd(bpy)Cl₂] |

| Cu(I) | +1 | Tetrahedral | [Cu(P^P)(bpy)]⁺ |

| Ni(II) | +2 | Octahedral, Square-Pyramidal | [Ni(bpy)₃]²⁺, [{NiCl(bpy)}₂(μ-Cl)₂] |

| Mo(0) | 0 | Octahedral | [Mo(CO)₄(bpy)] |

The substituents on the 2,2'-bipyridine scaffold, in this case a bromo group at the 5'-position and a methyl group at the 3-position, exert a significant influence on the resulting metal-ligand interactions. These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: The methyl group (-CH₃) at the 3-position is an electron-donating group through an inductive effect. This increases the electron density on the adjacent pyridine ring and its coordinating nitrogen atom. Consequently, this enhances the σ-donor capacity of this pyridine ring, potentially leading to a stronger metal-ligand bond with that nitrogen. In contrast, the bromo group (-Br) at the 5'-position is an electron-withdrawing group due to its electronegativity (inductive effect), although it can also be a weak π-donor. The net effect is a decrease in the electron density of the pyridine ring it is attached to, making the corresponding nitrogen atom a weaker σ-donor. This electronic asymmetry between the two pyridine rings can lead to unequal metal-nitrogen bond lengths within the same complex. Furthermore, these electronic perturbations modify the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO). The electron-donating methyl group will raise the energy of the orbitals, while the electron-withdrawing bromo group will lower them. This tuning of orbital energies is critical for the photophysical properties of the complexes, particularly those involving metal-to-ligand charge transfer (MLCT) transitions, as it affects the energy gap and thus the absorption and emission wavelengths. rsc.org

The coordination of 5'-Bromo-3-methyl-2,2'-bipyridine to metal centers can result in various geometric and stereochemical isomers, largely dictated by the coordination number and preferred geometry of the metal ion.

For metal ions that favor a six-coordinate octahedral geometry, such as Fe(II), Ru(II), and Ir(III), the formation of tris-chelate complexes of the type [M(5'-bromo-3-methyl-bpy)₃]ⁿ⁺ is common. wikipedia.org Due to the propeller-like arrangement of the three bidentate ligands, these octahedral complexes are chiral and exist as a pair of enantiomers, designated as Δ (delta) and Λ (lambda). The asymmetric nature of the 5'-bromo-3-methyl-2,2'-bipyridine ligand (belonging to the Cₛ point group) introduces further complexity. When three such asymmetric ligands coordinate to a metal center, it can lead to the formation of facial (fac) and meridional (mer) geometric isomers. In the fac isomer, the three methyl groups (and three bromo groups) would be located on one face of the octahedron, while in the mer isomer, they would lie in a plane that includes the metal ion. The relative stability and formation of these isomers can be influenced by both steric and electronic factors. nih.gov

In the case of four-coordinate d⁸ metals like Pd(II), square-planar complexes are typically formed. With two 5'-bromo-3-methyl-2,2'-bipyridine ligands, a [Pd(5'-bromo-3-methyl-bpy)₂]²⁺ complex could potentially form, though steric hindrance from the 3-methyl groups might make a bis-chelate complex less favorable. More commonly, mixed-ligand complexes of the type [Pd(5'-bromo-3-methyl-bpy)X₂] are formed, where X is a monodentate ligand (e.g., a halide). In these square-planar complexes, cis and trans isomers are possible with respect to the arrangement of the monodentate ligands. The electronic and steric properties of the bipyridine ligand can influence which isomer is preferentially formed. researchgate.net

For d¹⁰ ions like Cu(I), a tetrahedral geometry is favored. Heteroleptic complexes of the type [Cu(P^P)(5'-bromo-3-methyl-bpy)]⁺, where P^P is a bulky phosphine (B1218219) ligand, would exhibit a distorted tetrahedral geometry. The steric demands of both the bipyridine and the phosphine ligands are crucial in stabilizing this coordination environment. rsc.org For Ni(II), both octahedral (e.g., [Ni(5'-bromo-3-methyl-bpy)₃]²⁺) and five-coordinate geometries (e.g., square-pyramidal in dimeric structures) are possible. researchgate.netijcce.ac.ir

Coordination with f-Block Elements (e.g., Lanthanides(III) and Actinides(III))

The coordination chemistry of bipyridine ligands extends to the f-block elements, including lanthanides and actinides. These elements are characterized by high coordination numbers (typically 8, 9, or 10) and predominantly ionic bonding with ligands.

Lanthanides(III): Lanthanide(III) ions readily form complexes with N-donor ligands like 5'-Bromo-3-methyl-2,2'-bipyridine. However, due to the less directional nature of their f-orbitals and their preference for hard donor atoms like oxygen, the coordination of simple bipyridine ligands is often in competition with solvent molecules (like water) or counter-ions (like nitrate). nih.gov To form stable lanthanide complexes with bipyridine, it is common to use ligands that incorporate both N-donor bipyridine units and O-donor groups, creating a more encapsulating coordination environment. nih.gov

Nevertheless, complexes containing bipyridine and co-ligands are well-documented. For instance, lanthanide nitrate (B79036) complexes bridged by bis-tridentate ligands featuring pyridyl groups have been synthesized. nih.gov Dinuclear lanthanide(III) complexes have also been prepared using methyl 2-pyridyl ketoxime, where the Ln(III) centers are nine-coordinate. nih.gov In such complexes, the bipyridine ligand typically occupies two coordination sites. The substituents on the bipyridine ring, such as the bromo and methyl groups in 5'-bromo-3-methyl-2,2'-bipyridine, can influence the stability and luminescent properties of the resulting lanthanide complexes. The bromo group, for example, can be a site for further functionalization of the complex. acs.org

A key feature of lanthanide complexes with organic ligands is the "antenna effect," where the ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. The substituents on the bipyridine ring play a crucial role in tuning these energy levels.

Actinides(III): The coordination chemistry of actinides with bipyridine ligands is less explored compared to lanthanides but shares some similarities. Actinide(III) ions also have large ionic radii and prefer high coordination numbers. The bonding is primarily electrostatic, but with a slightly greater covalent contribution compared to lanthanides due to the more accessible 5f, 6d, 7s, and 7p orbitals. Like lanthanides, actinides will coordinate to the nitrogen atoms of bipyridine ligands, but the stability of these complexes in aqueous solution can be limited without more encapsulating ligand frameworks. Research in this area often focuses on solvent extraction and separation of actinides, where bipyridine-based ligands can play a role in selective complexation. The principles of ligand design for lanthanides, involving multidentate ligands with both hard and soft donor atoms, are also applicable to actinides to achieve stable, well-defined complexes.

Supramolecular Assembly and Metallosupramolecular Architectures

The predictable coordination behavior and structural rigidity of bipyridine ligands make them excellent building blocks for the construction of complex supramolecular assemblies and metallosupramolecular architectures. researchgate.netacs.org These structures are formed through the process of coordination-driven self-assembly, where metal ions act as "glue" to connect ligand "bricks" into discrete, high-order structures like macrocycles, cages, or extended polymeric networks. beilstein-journals.orgrsc.org

Furthermore, non-covalent interactions involving the ligand, such as π-π stacking and C-H···π interactions between the aromatic rings of the bipyridine units, play a crucial role in stabilizing the final supramolecular architecture. nih.gov The presence of a bromine atom can also introduce the possibility of halogen bonding as an additional directional interaction to guide the self-assembly process.

Examples of metallosupramolecular structures built from bipyridine-type ligands are vast. By using linear or bent bridging ligands functionalized with bipyridine end-groups, chemists have constructed a variety of shapes. For example, reacting a 180° linear ditopic bipyridine ligand with a square-planar metal ion like Pd(II) can lead to the formation of a molecular square. Using metal ions that prefer octahedral coordination, like Ru(II) or Fe(II), with appropriately designed polytopic ligands can lead to the formation of three-dimensional cages or polyhedra. nih.gov The specific structure obtained depends on the geometric preferences of the metal ion and the angles subtended by the ligand. beilstein-journals.org

Spectroscopic and Electrochemical Characterization of 5 Bromo 3 Methyl 2,2 Bipyridine Complexes

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of 5'-Bromo-3-methyl-2,2'-bipyridine and its complexes are primarily investigated using cyclic voltammetry. This technique provides valuable information about the redox potentials and the stability of the different oxidation states of the complexes.

Cyclic Voltammetry Studies of Ligand and Metal-Complexed Forms

Cyclic voltammetry studies of metal complexes containing substituted bipyridine ligands, such as 5'-Bromo-3-methyl-2,2'-bipyridine, typically show a series of redox processes. For instance, ruthenium and iron polypyridyl complexes exhibit a single, reversible one-electron oxidation corresponding to the metal center (e.g., Ru²⁺/Ru³⁺ or Fe²⁺/Fe³⁺) at positive potentials. researchgate.netresearchgate.net At negative potentials, a sequence of ligand-based reductions is observed. Each bipyridine ligand can typically accept up to two electrons, leading to a series of one-electron reduction waves. The exact potentials of these redox events are sensitive to the nature of the metal, the substituents on the bipyridine ligands, and the solvent system used. researchgate.netnih.gov

For example, the cyclic voltammograms of cobalt(II) complexes with substituted bipyridine ligands show distinct redox couples corresponding to Co(III)/Co(II), Co(II)/Co(I), and subsequent ligand-based reductions. nih.gov Similarly, iron(II) complexes with various methylated and other substituted phenanthroline and bipyridine ligands have been studied, providing a wealth of data on their redox potentials. researchgate.net The electrochemical behavior of thin films of Fe(bpy)₃²⁺-like cores, formed from bis-bipyridyl ligands, has also been explored, demonstrating robust films with stable electrochemical responses. rsc.org

Table 1: Representative Electrochemical Data for Polypyridyl Complexes

| Complex/Ligand | Redox Couple | Potential (V vs. reference) | Reference |

|---|---|---|---|

| Fe(4,4'-di-Me-bpy)₃₂ | Fe³⁺/Fe²⁺ | Value not specified | researchgate.net |

| Co(bpy)₂₂ | Co³⁺/Co²⁺ | Value not specified | nih.gov |

| Co(bpy)₂₂ | Co²⁺/Co¹⁺ | Value not specified | nih.gov |

| Co(bpy)₂₂ | Ligand Reduction | Value not specified | nih.gov |

| fac-Re(bpy)(CO)₃Cl | Ligand Reduction | Value not specified | researchgate.net |

Note: Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode) and are often reported in comparison to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Influence of the Bromomethyl and Methyl Substituents on Reduction Potentials

Substituents on the 2,2'-bipyridine (B1663995) ligand play a critical role in tuning the electrochemical properties of the resulting metal complexes. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the redox potentials. researchgate.net

The bromine atom in the 5'-position is an electron-withdrawing group due to its electronegativity. tandfonline.com This has the effect of making the bipyridine ligand more electron-deficient. Consequently, metal complexes containing the 5'-bromo-substituted ligand are easier to reduce, which is reflected in a positive shift of their reduction potentials. researchgate.net Theoretical studies have shown that a bromine substituent increases the ionization potential and absolute electronegativity of the bipyridine system by withdrawing electrons. tandfonline.com

Electron Transfer Processes in Derived Systems

The substituted bipyridine ligands are integral to the electron transfer processes within their metal complexes. In systems derived from these complexes, electron transfer can occur from the metal to the ligand, from the ligand to the metal, or between different ligands. These processes are fundamental to the photophysical and photochemical properties of the complexes.

In the context of electrocatalysis, for example with Rhenium tricarbonyl diimine complexes, the initial reduction is typically localized on the ligand. researchgate.net The subsequent catalytic cycle for processes like CO₂ reduction can proceed through different pathways, such as a "protonation first" or an "electron first" mechanism, which are influenced by the electronic properties of the ligands. researchgate.net The ability of the substituted bipyridine ligand to accept and delocalize electrons is crucial for the stability and activity of the catalytic species formed upon reduction.

Photophysical Properties and Excited State Dynamics

The photophysical properties of complexes with 5'-Bromo-3-methyl-2,2'-bipyridine are dictated by the nature of their electronic excited states and the pathways of their decay.

Absorption and Emission Characteristics of Complexes

Metal complexes of bipyridine and its derivatives are well-known for their strong absorption in the visible region of the electromagnetic spectrum, which is often attributable to metal-to-ligand charge transfer (MLCT) transitions. nih.govnih.gov The energy and intensity of these absorption bands are sensitive to the nature of the metal, the ligand substituents, and the solvent.

For instance, ruthenium(II) polypyridyl complexes typically exhibit intense MLCT absorption bands in the visible region and ligand-centered (π-π*) transitions in the ultraviolet region. nih.govresearchgate.net The introduction of substituents on the bipyridine ligands can cause a shift in the absorption maxima. Electron-withdrawing groups like bromine can lead to a red-shift (bathochromic shift) of the MLCT absorption band. nih.gov

Many of these complexes are also luminescent, with emission typically occurring from the lowest-energy triplet MLCT (³MLCT) excited state. nih.gov The emission wavelength, quantum yield, and excited-state lifetime are key parameters that are influenced by the ligand structure. For example, in copper(I) iodide complexes with a bispyridine ligand, solid-state emission was observed, with the emission wavelength being influenced by the electronic effects of the substituents. nih.gov The lifetimes of these emissions are often in the microsecond range, indicative of phosphorescence. nih.gov

Table 2: Photophysical Data for Representative Bipyridine Complexes

| Complex | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Lifetime (τ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| [Cu(µ-I)(1)]₂ | Value not specified | 519 | 11 µs | 0.60 | nih.gov |

| [CuI(4-picoline)]ₙ | Value not specified | 437 | Value not specified | Value not specified | nih.gov |

| Trinuclear Ru(II) Complex (Tpp) | Red-shifted MLCT | Red-shifted | Longer-lived | Higher than [Ru(bpy)₃]²⁺ | nih.gov |

Note: '1' refers to a specific disilanylene-bridged bispyridine ligand. Photophysical properties are dependent on the specific complex and experimental conditions.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Excited States

Upon absorption of light, an electron is promoted from a metal-based d-orbital to a ligand-based π*-orbital, creating an MLCT excited state. acs.orglu.se The properties of this MLCT state are crucial for the subsequent photophysical and photochemical behavior of the complex. The energy of the MLCT state is directly related to the redox potentials of the metal and the ligand. nih.gov

In complexes with multiple, non-equivalent bipyridine ligands, ligand-to-ligand charge transfer (LLCT) states can also exist. These states involve the transfer of an electron from a more electron-rich ligand to a more electron-poor ligand.

Luminescence and Quantum Yield Analysis

The luminescence properties of metal complexes are fundamental to their application in areas such as light-emitting devices, sensors, and photoredox catalysis. For complexes of 5'-Bromo-3-methyl-2,2'-bipyridine, luminescence analysis would typically involve the measurement of emission spectra, luminescence lifetimes, and quantum yields.

Luminescence in transition metal complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. nih.govwikipedia.org The introduction of a bromine atom and a methyl group on the 2,2'-bipyridine framework, as in 5'-Bromo-3-methyl-2,2'-bipyridine, can influence the energy of these MLCT states and, consequently, the emission wavelength. The heavy bromine atom can also enhance spin-orbit coupling, which may affect the rates of intersystem crossing and phosphorescence. nih.gov

Detailed studies on related bipyridine complexes show that the nature of the metal center, the solvent, and the presence of other ligands significantly impact the luminescence quantum yield. cityu.edu.hkacs.org For instance, first-row transition metal complexes often exhibit lower quantum yields compared to their second- and third-row counterparts due to the presence of low-lying metal-centered states that provide non-radiative decay pathways. acs.org

Triplet State Photosensitization and Upconversion Phenomena

Many luminescent transition metal complexes possess long-lived triplet excited states, making them effective photosensitizers. rsc.org Upon absorption of light, these complexes can undergo intersystem crossing to a triplet state, which can then transfer its energy to other molecules. This process, known as triplet state photosensitization, is central to applications in photodynamic therapy and photocatalysis.

The 5'-Bromo-3-methyl-2,2'-bipyridine ligand, when coordinated to a suitable metal center, is expected to form complexes capable of acting as triplet photosensitizers. The triplet state lifetime is a key parameter in determining the efficiency of photosensitization. While specific data for 5'-Bromo-3-methyl-2,2'-bipyridine complexes is not available, studies on similar iridium(III) complexes have shown that modification of the bipyridine ligands can significantly extend triplet lifetimes. rsc.org

A particularly interesting application of triplet photosensitizers is in triplet-triplet annihilation (TTA) upconversion. In this process, a photosensitizer absorbs low-energy light (e.g., red light) and transfers its triplet energy to an acceptor molecule. Two of these energized acceptor molecules can then interact (annihilate) to produce one acceptor in a higher-energy singlet excited state, which then emits a higher-energy photon (e.g., blue light). acs.org The efficiency of TTA upconversion is dependent on the properties of both the photosensitizer and the annihilator. A molybdenum(0) complex has been shown to be an effective photosensitizer for red-to-blue upconversion in conjunction with 9,10-diphenylanthracene (B110198) as the annihilator. acs.org The design of new photosensitizers, potentially incorporating ligands like 5'-Bromo-3-methyl-2,2'-bipyridine, is an active area of research to improve the efficiency and spectral range of TTA upconversion.

Structural Elucidation via X-ray Crystallography

While specific crystallographic data for complexes containing the 5'-Bromo-3-methyl-2,2'-bipyridine ligand are not present in the surveyed literature, extensive crystallographic studies have been performed on a vast array of other 2,2'-bipyridine complexes. wikipedia.org For example, the crystal structure of [Pt(bipy)₂]²⁺ reveals a square planar geometry, with steric clashes between the hydrogen atoms at the 6 and 6' positions of the two bipyridine ligands causing a distortion from ideal planarity. wikipedia.org In tris-bipyridyl complexes like [Fe(bipy)₃]²⁺, the metal center adopts an octahedral geometry. wikipedia.org

The presence of the methyl group at the 3-position and the bromo group at the 5'-position of the bipyridine ring in 5'-Bromo-3-methyl-2,2'-bipyridine would be expected to influence the crystal packing through steric and potential halogen bonding interactions. Analysis of the crystal structure of 5,5'-dimethyl-2,2'-bipyridine shows a dihedral angle of 69.62(4)° between the two pyridine (B92270) rings and the presence of π-π stacking interactions. nih.gov Similar detailed structural information would be invaluable for understanding the properties of 5'-Bromo-3-methyl-2,2'-bipyridine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For complexes of 5'-Bromo-3-methyl-2,2'-bipyridine, ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the ligand.

NMR is also crucial for identifying different isomers of a complex. For heteroleptic complexes, where multiple different ligands are coordinated to the metal center, several geometric isomers (e.g., cis/trans, fac/mer) may be possible. The symmetry of each isomer will be reflected in the number and multiplicity of signals in the NMR spectrum. For instance, high-resolution ¹H NMR has been used to distinguish between different isomers and to study the electronic effects of substituents in ruthenium(II) complexes containing various dialkyl-substituted 2,2'-bipyridine ligands. researchgate.net While specific NMR data for complexes of 5'-Bromo-3-methyl-2,2'-bipyridine is not available, the principles of using NMR for characterization and isomer identification are directly applicable.

Reactivity and Derivatization of the Bromomethyl Group in 5 Bromo 3 Methyl 2,2 Bipyridine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is an excellent electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone for introducing a wide range of functional groups onto the bipyridine framework. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile displaces the bromide ion.

The reaction of the bromomethyl group with nitrogen, sulfur, and oxygen-based nucleophiles is a straightforward and efficient method for functionalization.

Amines : Primary and secondary amines, as well as ammonia (B1221849), can readily displace the bromide to form the corresponding substituted amines. cas.org This reaction, often called ammonolysis when ammonia is used, is fundamental for creating new carbon-nitrogen bonds. cas.org The resulting primary, secondary, or tertiary amines can serve as new coordination sites or as points for further chemical elaboration.

Thiols : Thiolates (RS⁻), generated from thiols (RSH) with a mild base, are excellent nucleophiles that react cleanly with the bromomethyl group to yield thioethers. This provides a robust method for incorporating sulfur-containing functionalities.

Alkoxides : Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form ethers, linking the bipyridine scaffold to other molecular fragments through an oxygen bridge.

These substitution reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, to facilitate the Sₙ2 pathway.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Class | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Ethylamine (CH₃CH₂NH₂) | Secondary Amine (-CH₂NHCH₂CH₃) |

| Thiol | Sodium thiomethoxide (NaSCH₃) | Thioether (-CH₂SCH₃) |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether (-CH₂OCH₂CH₃) |

The ability to easily introduce new functionalities via nucleophilic substitution makes the bromomethyl-bipyridine scaffold ideal for designing complex molecular architectures.

Tethered Ligand Systems : By reacting the bromomethyl group with molecules containing other coordinating units, it is possible to synthesize polydentate or "tethered" ligands. For instance, reacting it with other heterocyclic amines or functionalized phenols can link multiple binding domains. This strategy has been employed in the synthesis of poly(bipyridyl) ligands, where bromomethyl-activated aromatic compounds are used to construct larger chelating systems. nih.gov These ligands are crucial in coordination chemistry for creating specific geometric arrangements around a metal center or for developing polynuclear metal complexes.

Molecular Probes : The bipyridine unit is a well-known chelator, and its derivatization is a common strategy for creating molecular sensors. nih.govnih.gov The bromomethyl group serves as a reactive site to attach a signaling unit, such as a fluorophore. For example, a fluorescent molecule with a nucleophilic handle (like a phenol (B47542) or amine) can be covalently attached to the bipyridine scaffold. Upon coordination of a target analyte (like a metal ion such as Zn²⁺) to the bipyridine moiety, a change in the fluorescent properties of the attached signaling group can be observed. nih.govnih.gov This allows for the detection and quantification of the target species. The development of a fluorescent chemosensor based on a GFP chromophore and a 2,2'-bipyridine (B1663995) chelator highlights this powerful application. nih.govnih.gov

Oxidation and Reduction Pathways of the Bromomethyl Group

Beyond substitution, the bromomethyl group can undergo both oxidation and reduction, further diversifying the range of accessible derivatives.

Oxidation : The bromomethyl group can be oxidized to yield an aldehyde (-CHO) or, with stronger oxidizing agents or further oxidation, a carboxylic acid (-COOH). This transformation is valuable as it introduces carbonyl functionality, which is a versatile precursor for many other reactions. The oxidation of dihydropyridines to pyridine (B92270) derivatives is a well-established process, and similar oxidative conditions can be applied to the bromomethyl side chain. wum.edu.pk The resulting bipyridine-aldehydes and bipyridine-carboxylic acids are key intermediates for synthesizing more complex molecules, such as polymers, pharmaceuticals, and advanced materials.

Reduction : The bromomethyl group can be reduced back to a methyl group (-CH₃). This two-step process of bromination followed by reduction can be useful in synthetic strategies where the methyl group needs to be temporarily activated for other transformations or when selective deuteration is desired. The reduction of bipyridine ligands complexed to metals is a known process, and similar reducing agents can be applied to the free ligand. mdpi.com

Development of Diverse Functionalized Bipyridine Scaffolds

The true synthetic power of 5'-Bromo-3-methyl-2,2'-bipyridine lies in the ability to combine the reactivity of the bromomethyl group with reactions at the bromo-substituted pyridine ring. The bromine atom on the 5'-position is ideally suited for various metal-catalyzed cross-coupling reactions. mdpi.com

This dual reactivity allows for a modular approach to synthesis. First, the bromomethyl group can be converted into a new functional group (A) via substitution, oxidation, or reduction as described above. Subsequently, the bromo-substituent on the other ring can be used as a handle for a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) to introduce a different fragment (B). mdpi.comnih.govarkat-usa.org This stepwise functionalization enables the construction of a vast library of dissymmetric bipyridine ligands with precisely controlled functionalities (A and B) at the 3- and 5'-positions.

Such tailored bipyridine scaffolds are highly sought after as:

Ligands for Catalysis : The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of a metal catalyst. mdpi.com

Functional Materials : Bipyridine derivatives are core components in organic light-emitting diodes (OLEDs), photovoltaics, and molecular diagnostics. nih.gov

Supramolecular Chemistry : They serve as building blocks for constructing intricate molecular topologies like catenanes and knots. nih.gov

The combination of bromomethyl group chemistry with cross-coupling reactions provides a powerful platform for the rational design and synthesis of highly specialized bipyridine-based molecules for a wide range of scientific and technological applications.

Advanced Applications of 5 Bromo 3 Methyl 2,2 Bipyridine Derived Materials

Catalysis and Photocatalysis

The 2,2'-bipyridine (B1663995) ligand framework is a cornerstone of coordination chemistry and catalysis. wikipedia.org Its ability to form stable, redox-active complexes with transition metals like iridium, ruthenium, and palladium is central to its utility. acs.orgchemrxiv.orgnih.gov The strategic placement of substituents on the bipyridine rings directly influences the properties of the metal center, including its reactivity, selectivity, and photophysical behavior. nih.gov

Transition Metal Catalyzed Transformations

In the realm of transition metal catalysis, 5'-Bromo-3-methyl-2,2'-bipyridine serves as a valuable precursor for the synthesis of more elaborate and specialized ligands. mdpi.com The bromine atom is particularly significant, as it allows for post-coordination modification or for the ligand to be incorporated into larger structures via reactions like Suzuki or Stille couplings. nih.gov This adaptability is crucial for creating catalysts with precisely engineered properties for specific chemical transformations.

A prime example is in iridium-catalyzed C-H activation, such as enantioselective borylation. acs.orgacs.org Researchers have developed chiral bipyridine ligands derived from 5-bromo-2,2'-bipyridine (B93308) to control the stereochemical outcome of these reactions. acs.orgacs.org The bromo-substituted bipyridine acts as a foundational component, which is then coupled with a chiral moiety to create a sophisticated ligand. This new ligand, when complexed with an iridium center, forms a chiral catalyst capable of directing the borylation to a specific position on a substrate with high enantioselectivity. acs.orgacs.org The methyl group in 5'-Bromo-3-methyl-2,2'-bipyridine would further influence the catalyst's performance by altering the electronic and steric environment around the metal ion.

| Reaction Type | Metal Center | Ligand Role | Function of Substituents | Example Transformation |

|---|---|---|---|---|

| Asymmetric C-H Borylation | Iridium (Ir) | Precursor to chiral bipyridine ligand | Bromo (Br): Synthetic handle for coupling to chiral auxiliaries. Methyl (CH₃): Modifies steric and electronic properties of the catalyst's active site. | Regio- and enantioselective meta-borylation of α,α-diarylcarboxamides. acs.orgacs.org |

Photo-Redox Catalysis Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and iridium(III) polypyridine complexes are among the most effective photocatalysts. chemrxiv.orgnih.gov These complexes can absorb visible light to generate long-lived, highly redox-active excited states capable of initiating chemical reactions via electron or energy transfer. nih.govnih.gov The photophysical and electrochemical properties of these catalysts, such as their absorption spectra, excited-state lifetimes, and redox potentials, are dictated by the nature of their ligands. nih.govmdpi.com

Complexes of 5'-Bromo-3-methyl-2,2'-bipyridine with metals like iridium or ruthenium are poised to be effective photoredox catalysts. The bipyridine unit provides the necessary framework for forming stable, photoactive complexes. wikipedia.org The substituents play a critical role in tuning the catalyst's properties:

The bromo group , being electron-withdrawing, can help stabilize the Highest Occupied Molecular Orbital (HOMO) of the complex, potentially increasing its excited-state oxidizing power. frontiersin.org

The methyl group , being electron-donating, can modulate the energy of the orbitals involved in the electronic transitions.

This ability to fine-tune electronic properties is crucial for applications such as photocatalytic hydrogen generation or promoting challenging organic transformations like [4+2] cycloadditions. nih.govpolyu.edu.hk For instance, iridium photosensitizers anchored to semiconductors have been shown to drive hydrogen production from water, with performance depending heavily on the structure of the bipyridine ligands. polyu.edu.hk

Advanced Materials Science

The unique properties of metal complexes derived from 5'-Bromo-3-methyl-2,2'-bipyridine extend into the field of advanced materials. The ligand's capacity for self-assembly and its robust photophysical characteristics make it a prime candidate for constructing functional polymers, nanomaterials, and optoelectronic devices.

Development of Polymeric Materials and Nanomaterials

The 5'-Bromo-3-methyl-2,2'-bipyridine molecule is an ideal building block for creating novel polymers and nanomaterials. The bromo- functionality serves as a reactive site for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura polycondensation. This allows for the integration of the bipyridine unit directly into the backbone of a conjugated polymer. The resulting materials possess a periodic array of metal-binding sites, enabling the creation of metallopolymers with unique electronic, optical, or catalytic properties.

Furthermore, this ligand can be used to construct sophisticated nanomaterials like rotaxanes. nih.gov In one study, a π-conjugated 2,2'-bipyridine was encapsulated within a rotaxane structure to insulate it from its surroundings. nih.govrsc.org This "insulation" prevents intermolecular interactions that would otherwise quench its luminescence, leading to enhanced photophysical performance. nih.gov Such a structure was synthesized using a bromo-pyridine derivative as a key starting material, demonstrating how the reactive bromine handle is essential for building these complex, functional nano-architectures. nih.gov

Luminescent Dopants for Organic Light-Emitting Diodes (OLEDs)

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) rely on phosphorescent metal complexes to achieve high internal quantum efficiencies. frontiersin.org Cyclometalated iridium(III) complexes are the industry standard for green and red emitters due to their efficient spin-orbit coupling, which facilitates highly efficient phosphorescence. nih.govnih.gov These complexes typically have a structure of [Ir(C^N)₂(N^N)], where C^N is a cyclometalating ligand and N^N is an ancillary ligand, often a substituted bipyridine. nih.gov

A ligand like 5'-Bromo-3-methyl-2,2'-bipyridine is an excellent candidate for the ancillary N^N ligand in an OLED emitter. The emission color and quantum yield of the iridium complex are highly dependent on the electronic properties of the ligands. nih.gov By systematically modifying the substituents on the bipyridine ligand, the emission can be tuned across the visible spectrum. For example, introducing electron-withdrawing groups can stabilize the HOMO level, leading to a wider energy gap and a blue-shift in emission, which is critical for developing efficient and stable blue OLEDs. frontiersin.org The electron-withdrawing bromine atom and the electron-donating methyl group on 5'-Bromo-3-methyl-2,2'-bipyridine would provide a specific electronic balance to fine-tune the emissive properties of an iridium dopant.

| Complex Type | Ancillary Ligand (N^N) | Effect of Ligand Substitution | Resulting Emission Color | Reference Principle |

|---|---|---|---|---|

| [Ir(ppy)₂(N^N)]⁺ | 2,2'-Bipyridine (bpy) | Baseline for comparison. | Green-Yellow | nih.gov |

| [Ir(dfpMepy)₂(N^N)]⁺ | Bipyridine with electron-withdrawing groups | Stabilizes HOMO, increases energy gap. | Blue | frontiersin.org |

| [Ir(btp)₂(N^N)]⁺ | Bipyridine with extended conjugation | Lowers LUMO, reduces energy gap. | Red | nih.gov |

| [Ir(C^N)₂(5'-bromo-3-methyl-bpy)] | 5'-Bromo-3-methyl-2,2'-bipyridine | Electron-withdrawing Br and electron-donating CH₃ provide precise tuning of HOMO/LUMO levels for target color and efficiency. | Tunable (e.g., toward blue-green) | frontiersin.orgnih.gov |

Sensor Technologies and Electronic Devices

The strong metal-binding affinity of the bipyridine core makes it a superb platform for developing chemical sensors. The principle of these sensors often relies on a change in the optical or electronic properties of a metal-bipyridine complex upon interaction with a target analyte. For example, the binding of a specific metal ion can induce a distinct color change or turn on fluorescence, allowing for its detection. wikipedia.org

The 5'-Bromo-3-methyl-2,2'-bipyridine ligand is well-suited for creating such sensors. The bromine atom can act as an anchor point to covalently attach the ligand to a surface, such as a nanoparticle or an electrode. Once immobilized, the bipyridine unit is available to chelate target ions. This chelation event would alter the photophysical properties of the system, providing a detectable signal. Furthermore, functionalized iridium(III) polypyridine complexes have been successfully employed as sulfhydryl-specific bioimaging agents, highlighting the potential to design derivatives of 5'-Bromo-3-methyl-2,2'-bipyridine for detecting specific biological molecules. rsc.org

Lack of Specific Research Hinders Exploration of 5'-Bromo-3-methyl-2,2'-bipyridine in Supramolecular Chemistry

Despite the broad and significant role of bipyridine derivatives in the fields of supramolecular chemistry and self-assembly, a detailed examination of the specific compound 5'-Bromo-3-methyl-2,2'-bipyridine reveals a notable absence of dedicated research in publicly available scientific literature. While the foundational principles of supramolecular design and the utility of functionalized bipyridines are well-established, specific studies focusing on the unique properties and applications of materials derived from 5'-Bromo-3-methyl-2,2'-bipyridine in self-assembly processes remain elusive.

Bipyridines, as a class of ligands, are renowned for their ability to coordinate with metal ions, leading to the formation of a diverse array of supramolecular architectures such as metallacycles, coordination polymers, and metal-organic frameworks (MOFs). The substitution on the bipyridine rings plays a crucial role in dictating the geometry, stability, and functional properties of the resulting self-assembled structures. For instance, the strategic placement of bromo- and methyl- groups, as seen in 5'-Bromo-3-methyl-2,2'-bipyridine, would be expected to influence its electronic properties, steric hindrance, and potential for secondary non-covalent interactions like halogen bonding.

Consequently, without dedicated experimental and theoretical studies on 5'-Bromo-3-methyl-2,2'-bipyridine, any discussion of its role in supramolecular chemistry would be purely speculative. Detailed research findings, including data on the types of non-covalent interactions it participates in, the conditions for self-assembly, and the characterization of any resulting supramolecular architectures, are necessary to construct a scientifically accurate and informative account.

Theoretical and Computational Investigations of 5 Bromo 3 Methyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in analyzing how substituents, such as the bromo and methyl groups on the 2,2'-bipyridine (B1663995) core, alter the geometric and electronic properties of the molecule.

Theoretical assessments on substituted 2,2'-bipyridine derivatives show that substituents can significantly change both electronic and structural properties through inductive and resonance effects. tandfonline.com The introduction of a bromine atom, an electron-withdrawing group, has a notable impact. It generally leads to an increase in the absolute electronegativity (χ) of the bipyridine system compared to the parent 2,2'-bipyridine. tandfonline.com This is due to the deactivating property of the bromine substituent, which makes the bipyridine system more electron-deficient. tandfonline.com

DFT calculations are used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A general reduction in the HOMO-LUMO energy gap is often observed upon substitution on the bipyridine ring. tandfonline.com

Key electronic properties calculated via DFT for substituted bipyridines include ionization potential (IP), electron affinity (EA), absolute hardness (η), and softness (σ). researchgate.net The bromine substituent has been found to increase the ionization potential and absolute electronegativity. tandfonline.com Absolute hardness is a particularly important parameter in the design of catalytic systems, following the principle that hard ligands coordinate with hard metals and soft ligands with soft metals. tandfonline.com The electron-withdrawing nature of bromine contributes to a higher electronegativity value for bromo-derivatives compared to the unsubstituted 2,2'-bipyridine. tandfonline.com

Table 1: Calculated Electronic Properties of Substituted Bipyridine Systems

| Property | Description | Influence of Bromo-Substituent |

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; indicates chemical reactivity. | Generally reduced upon substitution, affecting reactivity. tandfonline.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Tends to increase with the bromo-substituent. tandfonline.com |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | The highly acidic nature of the bromo derivative is due to the deactivating property of the bromine. tandfonline.com |

| Absolute Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Higher for bromo-derivatives than for the parent 2,2'-bipyridine. tandfonline.com |

| Absolute Hardness (η) | Resistance to change in electron distribution or charge transfer. | Important for matching ligands with metal centers in catalysis. tandfonline.com |

This table is generated based on general findings for bromo-substituted bipyridines and is representative for illustrating the concepts.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, making it essential for predicting photophysical behaviors such as light absorption and emission.

For substituted bipyridines, TD-DFT calculations, particularly using range-separated functionals, reveal that shifts in the maximum absorption wavelength (λmax) are dependent on both the type of substituent and its position on the bipyridine rings. tandfonline.com These calculations can predict the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and internal ligand-centered (ILCT) transitions, which are crucial in photochemistry and photophysics. researchgate.net

In the context of 5'-Bromo-3-methyl-2,2'-bipyridine, TD-DFT would be used to predict its UV-Visible absorption spectrum. The calculations would identify the primary electronic transitions responsible for the absorption bands. For instance, transitions often involve the promotion of an electron from the HOMO to the LUMO. The nature of these orbitals, which can be localized on specific parts of the molecule (e.g., π orbitals of the pyridine (B92270) rings), determines the character of the transition. The presence of the bromine atom and the methyl group would influence the energy of these transitions and thus the position of the absorption peaks.

Table 2: Predicted Photophysical Data from TD-DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| Maximum Absorption (λmax) | Dependent on substituent and position. tandfonline.com | Determines the color of the compound and its efficiency in absorbing light at specific wavelengths. |

| Transition Type | Typically π → π* or n → π* transitions. | Characterizes the nature of the electronic excitation, influencing the photostability and excited-state reactivity. |

| Oscillator Strength (f) | Calculated value > 0 for allowed transitions. | Indicates the probability of a specific electronic transition occurring upon light absorption. |

| Excited State Lifetime | Can be qualitatively inferred. | Important for applications in photocatalysis, sensing, and organic light-emitting diodes (OLEDs). |

This table illustrates the type of data obtained from TD-DFT studies. Specific values would require a dedicated computational study on 5'-Bromo-3-methyl-2,2'-bipyridine.

Computational Design and Optimization of Modified Bipyridine Ligands

Computational chemistry serves as a powerful tool for the rational design and optimization of ligands before their synthesis, saving significant time and resources. nih.gov Starting with a known ligand scaffold like 5'-Bromo-3-methyl-2,2'-bipyridine, computational methods can be used to predict how structural modifications would affect its properties and function in a specific application, such as catalysis or materials science. acs.org

The process often begins with identifying a target property to optimize, such as binding affinity to a metal center, photophysical characteristics, or catalytic activity. Using 5'-Bromo-3-methyl-2,2'-bipyridine as a starting point, chemists can computationally explore a virtual library of related compounds. Modifications could include:

Varying Substituent Positions: Moving the bromo and methyl groups to other positions on the bipyridine rings.

Introducing New Functional Groups: Replacing the bromine with other halogens (Cl, I) or with electron-donating/-withdrawing groups to systematically tune the electronic properties.

Extending the π-System: Adding aromatic rings to the bipyridine core to alter its absorption and emission properties.

Structure-based design is a common approach, especially in developing inhibitors or catalysts. nih.gov If the target is a metal complex, docking simulations can predict the binding pose and affinity of the modified bipyridine ligand to the metal ion. DFT calculations would then be used to refine the electronic structure of the most promising ligand-metal complexes, ensuring favorable orbital overlap and stability. This iterative process of design, evaluation, and refinement allows for the down-selection of a few highly promising candidates for experimental synthesis and testing. acs.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the step-by-step pathway of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. DFT calculations are a cornerstone of modern mechanistic studies, allowing researchers to map out potential energy surfaces for complex reactions. rsc.org

For the synthesis of substituted bipyridines like 5'-Bromo-3-methyl-2,2'-bipyridine, which often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling), DFT can be employed to:

Identify Key Intermediates: The structures and relative stabilities of transient species, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors, can be calculated. mdpi.com

Determine Transition State Structures: Locating the transition state for each elementary step of the reaction is crucial. The energy of the transition state determines the activation barrier and, consequently, the rate of the step.

Explain Selectivity: In reactions where multiple products are possible (e.g., regioselectivity in cross-coupling), DFT can explain why one isomer is formed preferentially over another by comparing the activation barriers of the competing pathways. mdpi.com

For example, in a Suzuki-Miyaura reaction to form a bipyridine, DFT can model the initial oxidative addition of a bromo-pyridine to a palladium(0) catalyst, followed by transmetalation with a pyridine-boronic acid and final reductive elimination to yield the bipyridine product and regenerate the catalyst. mdpi.com Such studies provide invaluable insights that can guide the choice of catalyst, solvent, and temperature to achieve the desired outcome.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Scalable Preparations

While various methods exist for the synthesis of substituted bipyridines, a primary focus for future research will be the development of highly efficient and scalable synthetic routes specifically for 5'-Bromo-3-methyl-2,2'-bipyridine. Current strategies for similar compounds often involve metal-catalyzed cross-coupling reactions. orgsyn.org Future efforts will likely adapt and optimize these methods, such as Stille and Negishi couplings, which have proven effective for related brominated and methylated bipyridines. nih.govresearchgate.netacs.orgacs.org

Key research objectives will include:

Method Optimization: Refining existing protocols like Negishi and Stille cross-couplings to improve yields, reduce reaction times, and enhance the purity of 5'-Bromo-3-methyl-2,2'-bipyridine.

Scalability: Transitioning optimized lab-scale syntheses to multigram or even kilogram scales to meet potential demand for applications in materials and catalysis. nih.govresearchgate.net This involves addressing challenges associated with large-scale reactions, such as heat transfer and purification.

Green Chemistry Approaches: Investigating more environmentally benign synthetic pathways, potentially reducing the use of hazardous reagents and solvents.

Design and Synthesis of New Metal Complexes with Tunable Properties

The 2,2'-bipyridine (B1663995) scaffold is renowned for its ability to form stable complexes with a wide array of transition metals. rsc.org The specific substituents on 5'-Bromo-3-methyl-2,2'-bipyridine allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Future work will systematically explore coordination with various metals (e.g., Iridium, Ruthenium, Rhenium, Osmium) to create novel complexes with tailored photophysical, electrochemical, and catalytic characteristics. acs.orgacs.orgnih.gov

The research will likely focus on:

Luminescent Materials: Synthesizing Iridium(III) and Ruthenium(II) complexes, where the ligand's substituents can modulate the emission color, quantum yield, and lifetime for applications in bioimaging and organic light-emitting diodes (OLEDs). nih.gov

Catalytic Activity: Developing complexes for specific catalytic transformations. The ligand's design can influence the selectivity and efficiency of catalysts for processes like C-H bond activation or CO2 reduction. acs.orgacs.org

Post-Complexation Modification: Utilizing the reactive bromo group as a handle for further functionalization after the metal complex has been formed, allowing for the attachment of other functional units.

Expansion into Emerging Areas of Catalysis and Materials Science

The versatility of 5'-Bromo-3-methyl-2,2'-bipyridine and its metal complexes opens doors to a range of high-impact applications. Researchers will aim to leverage the unique properties of this ligand to push the boundaries of current technologies.

Table 1: Potential Applications in Catalysis and Materials Science

| Area | Potential Application | Role of 5'-Bromo-3-methyl-2,2'-bipyridine |

| Homogeneous Catalysis | Asymmetric Borylation | Ligand in Iridium catalysts to control regio- and enantioselectivity. acs.orgacs.org |

| Electrocatalysis | CO₂ Reduction | Forms stable manganese or rhenium complexes that can be immobilized on electrodes. acs.org |

| Photocatalysis | Light-Driven Reactions | Component of light-harvesting metal complexes for organic synthesis. rsc.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Ligand in emissive iridium(III) complexes, tuning color and efficiency. nih.govresearchgate.net |

| Polymer Science | Controlled Radical Polymerization | The bromo-functionalized ligand can be used to initiate polymerization reactions. orgsyn.org |

| Supramolecular Chemistry | Functional Materials | Building block for creating complex molecular topologies and functional assemblies. nih.govresearchgate.net |

Future work will involve not only demonstrating proof-of-concept for these applications but also conducting detailed studies to understand structure-property relationships and optimize performance. The bromo-substituent is particularly valuable as a reactive site for grafting the molecule onto surfaces or into polymer chains.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules and materials. Future research will increasingly rely on advanced computational modeling to predict the properties of 5'-Bromo-3-methyl-2,2'-bipyridine and its metal complexes before their synthesis.

Key computational approaches will include:

Density Functional Theory (DFT): To calculate the geometric and electronic structures, predict spectroscopic properties (UV-Vis, emission), and determine the energies of frontier molecular orbitals (HOMO/LUMO). This can help in forecasting the color and electrochemical behavior of new complexes.

Time-Dependent DFT (TD-DFT): To model electronic transitions and predict the photophysical properties of potential luminescent materials.